Home > Products > Screening Compounds P107447 > benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate
benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate -

benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate

Catalog Number: EVT-5218502
CAS Number:
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: This compound is an antiaggregating agent that generates the corresponding diacid, SR 121566, in vivo. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. In vitro studies have shown that SR 121566 inhibits ADP-induced aggregation of human and baboon platelets, with IC50 values of 46 ± 11 nM and 54 ± 6 nM, respectively []. It also antagonizes the binding of 125I-labeled fibrinogen to human platelets, with an IC50 of 19.2 ± 6.2 nM [].

Relevance: SR 121787 shares the core 1,3-thiazole ring structure with N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide. Both compounds also feature an amino group substituted on the thiazole ring and contain ester functionalities. The research on SR 121787 highlights the potential for 1,3-thiazole derivatives to exhibit potent biological activity, particularly in the context of platelet aggregation and thrombosis.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: This series of compounds was synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of triethylamine []. These compounds were evaluated for their anti-tumor activity against various cancer cell lines, including MCF-7, MDA-MB-231, HT-29, HeLa, Neuro-2a, K-562, and L-929 []. Notably, a compound with a phenolic segment (2b) exhibited the most potent cytotoxicity [].

Relevance: These benzothiazole derivatives, while structurally distinct from N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide due to the fused benzene ring, still share the essential 1,3-thiazole ring system. Additionally, the presence of aryl substituents at the 4-position of the thiazole ring in both compound classes highlights a common structural motif. This series emphasizes the potential for exploring diverse substitutions on the 1,3-thiazole ring to modulate biological activity and target different therapeutic applications.

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: This newly synthesized analogue of nitazoxanide was designed and evaluated for its activity against kinetoplastid parasites, specifically Trypanosoma cruzi and Leishmania mexicana []. NTB exhibited potent in vitro activity against both parasites, with IC50 values twofold lower than those of nitazoxanide and its major metabolite, tizoxanide [].

Relevance: While NTB lacks the amino acid and carbamate features of N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide, it shares the crucial 1,3-thiazole ring and exhibits activity against parasitic infections. The presence of nitro groups on both the thiazole and benzamide rings in NTB is noteworthy. This suggests that incorporating electron-withdrawing groups on the 1,3-thiazole scaffold might be a strategy for enhancing biological activity.

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the proinflammatory cytokine signaling pathway []. This compound has shown promise as an orally active anti-rheumatoid arthritis (RA) agent []. In vitro, TAK-715 potently inhibits p38α (IC50 = 7.1 nM) and lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) from human monocytic THP-1 cells (IC50 = 48 nM) [].

Relevance: Similar to N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide, TAK-715 contains a 1,3-thiazole ring substituted with a phenyl ring at the 4-position. While TAK-715 lacks the valinamide moiety, it incorporates a pyridine ring, highlighting the potential for exploring other heterocyclic substituents on the 1,3-thiazole core. Importantly, the research on TAK-715 demonstrates the successful development of a 1,3-thiazole derivative as a clinical candidate for RA, emphasizing the therapeutic potential of this class of compounds.

(2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine Derivatives

Compound Description: This series of compounds was investigated for its antimalarial activity []. The research highlighted the importance of specific structural features for activity, including the presence of a hydroxyl group, a benzyl group, and methylene substituents at the piperazinyl nitrogens [].

Relevance: While structurally distinct from N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide, these piperazine derivatives share the concept of exploring amino acid-like structures with modifications for biological activity. They also incorporate a benzyl group similar to the benzyloxycarbonyl group in the target compound. This research underscores the significance of carefully evaluating structural modifications and their impact on biological activity when designing potential therapeutic agents.

N-(4-(1,3-benzothiazol-2-yl)phenyl)-β-alanines

Compound Description: This class of compounds combines the 1,3-benzothiazole scaffold with a β-alanine moiety []. 2-Phenyl substituted benzothiazoles have shown promise as antitumor and antimicrobial agents []. β-Amino acids and their derivatives also exhibit biological activities, including growth-regulating properties [].

Relevance: Although lacking the 1,3-thiazole ring of the target compound, these compounds highlight the potential for combining benzothiazole and amino acid functionalities for biological activity. They share the concept of incorporating an amino acid derivative, specifically β-alanine, and a substituted phenyl ring with N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide. This research suggests that exploring different amino acids and incorporating a carbamate group onto the amino acid moiety could be strategies for modifying the target compound and potentially enhancing its biological activity.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides was designed and synthesized as potential urease inhibitors with low cytotoxicity []. They exhibited promising urease inhibitory activity and were found to be less cytotoxic agents in hemolysis assays [].

Relevance: While not directly structurally analogous to N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide, these compounds showcase the utilization of a 1,3-thiazole ring within a complex heterocyclic framework. They also feature an amino group on the thiazole ring and an amide linkage similar to the target compound. This series highlights the potential for creating diverse heterocyclic systems incorporating 1,3-thiazole rings and exploring their biological activities in various therapeutic areas.

Properties

Product Name

benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H23N3O3S/c1-15(2)19(24-22(27)28-13-16-9-5-3-6-10-16)20(26)25-21-23-18(14-29-21)17-11-7-4-8-12-17/h3-12,14-15,19H,13H2,1-2H3,(H,24,27)(H,23,25,26)

InChI Key

CVTCRUJOUQGFQD-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.